molecular formula C17H18BrN3O2S B4356027 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

Cat. No.: B4356027
M. Wt: 408.3 g/mol
InChI Key: FDZSUEKDONEDHB-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, a naphthalenesulfonamide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The brominated pyrazole is alkylated with ethyl iodide in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide moiety are likely involved in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide
  • N-[(4-fluoro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide

Uniqueness

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its chloro and fluoro analogs, which may have different chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-3-21-17(16(18)11-19-21)12-20(2)24(22,23)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZSUEKDONEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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